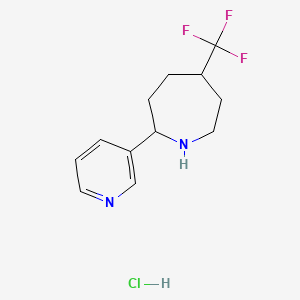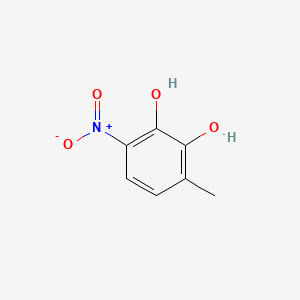
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of azepane derivatives and is also known as PTA or 3-Pyridyl-5-trifluoromethylazepane hydrochloride. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is not fully understood. However, it is believed to act as a selective antagonist for certain types of neurotransmitter receptors, including the α7 nicotinic acetylcholine receptor and the 5-HT3 receptor. This means that it can block the effects of certain neurotransmitters, which can help researchers better understand the function of these receptors.
Biochemical and Physiological Effects:
Research has shown that 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride can have a range of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in certain brain regions, which may be relevant to its potential use in the treatment of drug addiction. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride in lab experiments is its selectivity for certain neurotransmitter receptors. This can make it a useful tool for studying the function of these receptors in isolation. However, one limitation of this compound is that its effects may not be fully representative of the effects of endogenous neurotransmitters in the brain.
Direcciones Futuras
There are many potential future directions for research involving 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is in the study of the role of neurotransmitter receptors in drug addiction and withdrawal, which could lead to the development of new treatments for substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride involves the reaction between 3-pyridylmethylamine and 2,2,2-trifluoroethyl isocyanate in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride has been used in various scientific research studies. One of the most common applications of this compound is in the field of neuroscience, where it has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been used in studies related to drug addiction and withdrawal, as well as in the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-pyridin-3-yl-5-(trifluoromethyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)10-3-4-11(17-7-5-10)9-2-1-6-16-8-9;/h1-2,6,8,10-11,17H,3-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPMZXBXXKRJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCCC1C(F)(F)F)C2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride | |
CAS RN |
1346599-46-9 |
Source


|
| Record name | 1H-Azepine, hexahydro-2-(3-pyridinyl)-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346599-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)



![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)
